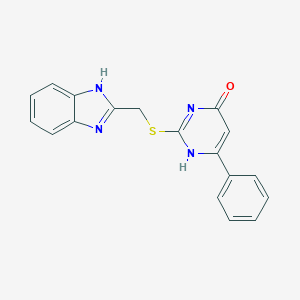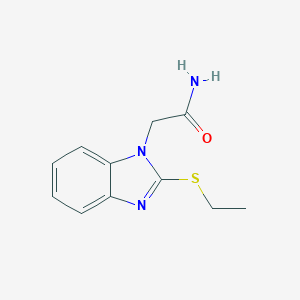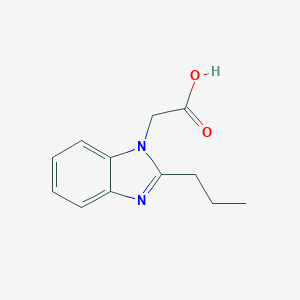![molecular formula C17H16N6O B493884 N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE](/img/structure/B493884.png)
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound that features a benzimidazole core linked to a phenoxyethyl group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 2-phenoxyethyl halides in the presence of a base.
Introduction of Triazole Ring: The triazole ring can be attached through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, while the triazole ring may interact with enzymes or receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-phenoxyethyl)-N-(4H-1,2,4-triazol-4-yl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-N-(4H-1,2,4-triazol-4-yl)-1H-imidazole
- 1-(2-phenoxyethyl)-N-(4H-1,2,4-triazol-4-yl)-1H-pyrrole
Uniqueness
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to its combination of a benzimidazole core, a phenoxyethyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H16N6O |
|---|---|
Poids moléculaire |
320.3g/mol |
Nom IUPAC |
1-(2-phenoxyethyl)-N-(1,2,4-triazol-4-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C17H16N6O/c1-2-6-14(7-3-1)24-11-10-23-16-9-5-4-8-15(16)20-17(23)21-22-12-18-19-13-22/h1-9,12-13H,10-11H2,(H,20,21) |
Clé InChI |
BVXXZCYDTRMUOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NN4C=NN=C4 |
SMILES canonique |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NN4C=NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493801.png)
![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)
![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)
![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493804.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)
![[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493810.png)
![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)
![(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B493812.png)
![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493813.png)
![3-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}propane-1,2-diol](/img/structure/B493816.png)

![2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B493819.png)


